molecular formula C6H8N2O B3056520 3-Hydroxy-3-methylpentanedinitrile CAS No. 72060-94-7

3-Hydroxy-3-methylpentanedinitrile

Cat. No. B3056520
CAS RN: 72060-94-7
M. Wt: 124.14 g/mol
InChI Key: JMYCGBHPZNFSLX-UHFFFAOYSA-N
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Description

3-Hydroxy-3-methylpentanedinitrile is a chemical compound with the molecular formula C6H8N2O . It has an average mass of 124.141 Da and a monoisotopic mass of 124.063660 Da . It is also known by other names such as 3-Hydroxy-3-methylpentandinitril .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-3-methylpentanedinitrile consists of 6 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact structure and arrangement of these atoms would require more specific information or a detailed spectroscopic analysis.


Physical And Chemical Properties Analysis

3-Hydroxy-3-methylpentanedinitrile has a molecular weight of 124.14 . It is an oil at room temperature . More detailed physical and chemical properties like boiling point, melting point, and density are not available in the sources I found.

Scientific Research Applications

Analytical Chemistry

A study optimized and validated a method for the quantitative determination of hydroxy acids, which are precursors to relevant aroma compounds in wine and other alcoholic beverages. The method involved preconcentration, derivatization, and GC-MS analysis, highlighting the importance of such compounds in food and beverage analysis (Gracia-Moreno, Lopez, & Ferreira, 2015).

Organic Synthesis

Research on 2-Methyl-2-(Trimethylsiloxy)Pentan-3-one involved the synthesis of intermediate compounds, including a hydroxybutanenitrile derivative. The study provides insights into acetal formation, addition reactions, silylation, and other key organic synthesis techniques (Young, Buse, & Heathcock, 2003).

Natural Products Chemistry

A study on the endophytic Botryosphaeria dothidea isolated from Melia azedarach identified new metabolites, including α-pyridone and ceramide derivatives. These compounds were evaluated for their antimicrobial, antioxidant, and cytotoxic activities, demonstrating the potential of natural products in drug discovery (Xiao et al., 2014).

Physical Chemistry

The solubility of 3-carboxy-3-hydroxypentanedioic acid in various solvents was measured, providing essential data for understanding the physicochemical properties of similar compounds. This information is crucial for designing processes and products in chemical engineering and materials science (Yang & Wang, 2011).

Safety And Hazards

The safety information available indicates that 3-Hydroxy-3-methylpentanedinitrile is potentially dangerous . It has been assigned the GHS06 pictogram, indicating that it is toxic . The hazard statements associated with this compound include H301 (toxic if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

3-hydroxy-3-methylpentanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-6(9,2-4-7)3-5-8/h9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYCGBHPZNFSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)(CC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70507995
Record name 3-Hydroxy-3-methylpentanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-3-methylpentanedinitrile

CAS RN

72060-94-7
Record name 3-Hydroxy-3-methylpentanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 50 g 2-methyl-2-chloromethyloxirane in 23 ml concentrated hydrochloric acid at ice-bath temperature a solution of 27.4 g sodium cyanide in 23 ml hydrochloric acid was added. After stirring for 10 hours at that temperature the reaction mixture was warmed to 40° C. and a solution of 33.8 g potassium cyanide in 50 ml water was added. The resulting mixture was warmed to 50° C. and stirred for 4 hours. After cooling the solution was neutralized and extracted three times with 150 ml ethyl acetate each. The combined organic layers were dried with anhydrous magnesium sulphate. Removal of the solvent afforded 56.4 g (96%) of 1,3-dicyano-2-methyl-2-hydroxypropane. This crude material was sufficiently pure to be submitted directly to the following ring closure.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
33.8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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